diethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate
Overview
Description
Diethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate is an organophosphorus compound . It has the molecular formula C13H21O6P . The compound is intended to become a component of the backbone of the polymer and function as an antioxidant, providing thermal stability to the polyester during heat processing .
Synthesis Analysis
The compound has been synthesized and characterized by FTIR, FT-Raman UV–Vis . A series of structurally diverse and biologically potent diethyl [(substituted phenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates has been synthesized by a one-pot reaction of 5-methyl-2phenyl-2,4-dihydro-3H-pyrazol-3-one with various aryl aldehydes and diethyl phosphite in the presence of nano SnO2 as a catalyst at room temperature and under solvent-free conditions .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI string: InChI=1S/C11H17O4P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3 .Chemical Reactions Analysis
The compound has been used as a reactant for synthesis of γ-Monofluorinated goniothalamin analogs via ring-opening hydrofluorination, stilbenoid derivatives with neuroprotective activity, resveratrol-chroman hybrids with antioxidant activity, Oligostilbenoids using regioselective cyclodehydration and arylation .Physical and Chemical Properties Analysis
The molecular weight of the compound is 244.22 g/mol . The computed properties include XLogP3-AA 1.1, Hydrogen Bond Donor Count 1, Hydrogen Bond Acceptor Count 4, Rotatable Bond Count 6, Exact Mass 244.08644602 g/mol, Monoisotopic Mass 244.08644602 g/mol, and Topological Polar Surface Area 55.8 Ų .Scientific Research Applications
Anticorrosion Properties
Diethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate and its derivatives have been studied for their potential as corrosion inhibitors. For instance, diethyl (phenylamino) methyl) phosphonate derivatives demonstrated effective corrosion inhibition properties for XC48 carbon steel in an acidic medium. The study utilized techniques such as weight loss measurements, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS), providing insights into the molecular dynamics and quantum chemical parameters of these compounds (Moumeni et al., 2020).
Synthesis and Characterization
Another area of research focuses on the synthesis and detailed characterization of this compound compounds. Studies include analyzing their structural, vibrational, and electronic properties using techniques like FTIR, FT-Raman UV–Vis, and DFT calculations. These analyses provide valuable insights into the compound's molecular structure, stability, and electronic behavior (Uppal et al., 2018).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been synthesized and analyzed for their potential medicinal applications. This includes studies focused on creating new chemical entities for various treatments. For example, the synthesis of methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound designed for treating hyperproliferative disorders and cancer, involved the use of dimethyl [(2,5-dimethoxyphenyl)methyl]phosphonate (Kucerovy et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
diethoxyphosphoryl-(3,4-dimethoxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O6P/c1-5-18-20(15,19-6-2)13(14)10-7-8-11(16-3)12(9-10)17-4/h7-9,13-14H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJLCTVIPAAWFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC(=C(C=C1)OC)OC)O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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